(R)-Pyrrolidine-3-carbonitrile hydrochloride
CAS No.: 1153950-54-9
Cat. No.: VC2911638
Molecular Formula: C5H9ClN2
Molecular Weight: 132.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1153950-54-9 |
---|---|
Molecular Formula | C5H9ClN2 |
Molecular Weight | 132.59 g/mol |
IUPAC Name | (3R)-pyrrolidine-3-carbonitrile;hydrochloride |
Standard InChI | InChI=1S/C5H8N2.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-2,4H2;1H/t5-;/m0./s1 |
Standard InChI Key | LMBZZTJQNYGICT-JEDNCBNOSA-N |
Isomeric SMILES | C1CNC[C@@H]1C#N.Cl |
SMILES | C1CNCC1C#N.Cl |
Canonical SMILES | C1CNCC1C#N.Cl |
Introduction
Chemical Structure and Properties
Molecular Composition and Configuration
(R)-Pyrrolidine-3-carbonitrile hydrochloride is derived from the parent compound pyrrolidine-3-carbonitrile (C₅H₈N₂) with the addition of hydrochloride salt formation. The base structure consists of a five-membered pyrrolidine ring featuring a nitrile group (-C≡N) at the 3-position with an R-configuration at the stereogenic center. This specific stereochemistry distinguishes it from the S-enantiomer and the racemic mixture, conferring unique chemical reactivity and biological activity profiles.
Physical and Chemical Characteristics
The compound exists as a crystalline solid at room temperature, typically appearing white to off-white in color. The empirical formula for the hydrochloride salt is C₅H₉ClN₂, with a calculated molecular weight of approximately 132.59 g/mol. The nitrile group provides a characteristic infrared absorption band near 2250 cm⁻¹, which serves as an important diagnostic feature for structural confirmation .
Stereochemistry Significance
The R-configuration at the 3-position is crucial for the compound's specific properties and applications. Chiral compounds like (R)-Pyrrolidine-3-carbonitrile hydrochloride exhibit enantiospecific interactions with biological targets, which is particularly important in pharmaceutical development where stereochemistry can dramatically affect efficacy, safety, and pharmacokinetic profiles.
Synthesis Methods
Stereoselective Synthesis
Stereoselective methods for obtaining the R-enantiomer could potentially follow similar pathways to those used for (R)-3-hydroxypyrrolidine, which is synthesized from L-hydroxyproline through decarboxylation. This process uses decarboxylation catalysts such as methyl isobutyl ketone or cyclohexanone at temperatures between 80-160°C in suitable reaction media like diethylene glycol .
Conversion to Hydrochloride Salt
After obtaining the free base of (R)-Pyrrolidine-3-carbonitrile, conversion to the hydrochloride salt typically involves treatment with hydrogen chloride in a suitable organic solvent, such as diethyl ether or isopropanol. This salt formation enhances stability and improves solubility characteristics for various applications.
Applications in Scientific Research
Pharmaceutical Development
(R)-Pyrrolidine-3-carbonitrile hydrochloride serves as a valuable building block in medicinal chemistry due to its structural features. The pyrrolidine ring is a privileged structure found in numerous bioactive compounds, while the nitrile group provides versatility for further functionalization. The compound's chiral nature makes it particularly useful for developing enantiopure pharmaceuticals where stereochemistry influences therapeutic activity.
Synthetic Intermediates in Organic Chemistry
In organic synthesis, this compound functions as a versatile chiral intermediate. The nitrile group can undergo various transformations, including reduction to primary amines, hydrolysis to carboxylic acids, or conversion to amides. These transformations allow for the construction of complex molecular architectures with defined stereochemistry, critical for creating advanced pharmaceutical candidates and other fine chemicals.
Comparative Analysis with Related Compounds
Structural Analogues
Table 1 presents a comparative analysis of (R)-Pyrrolidine-3-carbonitrile hydrochloride with structurally related compounds:
Compound | Molecular Formula | Key Structural Differences | Primary Applications |
---|---|---|---|
(R)-Pyrrolidine-3-carbonitrile HCl | C₅H₉ClN₂ | Baseline structure | Pharmaceutical intermediate, chiral building block |
(S)-Pyrrolidine-3-carbonitrile HCl | C₅H₉ClN₂ | Opposite stereochemistry | Alternative enantiomer with different biological activity |
Pyrrolidine-3-carbonitrile (free base) | C₅H₈N₂ | Lacks HCl salt | Less stable, more basic precursor |
(R)-3-Hydroxypyrrolidine | C₄H₉NO | Hydroxyl instead of nitrile | Intermediate for panipenem and darifenacin synthesis |
3-Cyano-3-methylpyrrolidine HCl | C₆H₁₁ClN₂ | Additional methyl group | Modified reactivity and biological properties |
Functional Group Impact
The nitrile group in (R)-Pyrrolidine-3-carbonitrile hydrochloride provides distinct chemical properties compared to related compounds with different functional groups. For instance, while (R)-3-hydroxypyrrolidine features a hydroxyl group that can participate in hydrogen bonding and undergo oxidation reactions, the nitrile group in our target compound offers opportunities for different transformations, including reduction to amines and conversion to various carbonyl derivatives.
Stereochemical Implications
The R-configuration at the 3-position differentiates this compound from its S-enantiomer. This stereochemical distinction is crucial in biological systems, where chiral recognition can lead to dramatically different activities. While specific comparative data between the R and S enantiomers of pyrrolidine-3-carbonitrile hydrochloride is limited in the available literature, research on similar chiral compounds demonstrates that enantiomers often exhibit distinct binding affinities to biological targets.
Synthetic Utility in Drug Development
Role in Medicinal Chemistry
As a chiral building block, (R)-Pyrrolidine-3-carbonitrile hydrochloride offers medicinal chemists a useful scaffold for developing novel pharmaceuticals. The compound's defined stereochemistry provides a reliable starting point for creating more complex structures while maintaining stereochemical integrity throughout the synthetic process.
Transformation Pathways
The nitrile functionality serves as a versatile handle for further modifications. Table 2 outlines potential transformation pathways:
Transformation | Reaction Conditions | Resulting Functional Group | Potential Applications |
---|---|---|---|
Reduction | LiAlH₄, THF | Primary amine | Synthesis of amino derivatives |
Hydrolysis | Aqueous acid/base | Carboxylic acid | Precursor to amides, esters |
Grignard addition | RMgX, THF | Ketone (after hydrolysis) | Creation of tertiary alcohols |
Hydrogenation | H₂, Raney Ni | N-alkylated amine | Synthesis of reduced analogues |
Nucleophilic addition | Alcohols, basic conditions | Imino ether | Creation of heterocyclic compounds |
Analytical Methods and Characterization
Spectroscopic Identification
Characterization of (R)-Pyrrolidine-3-carbonitrile hydrochloride typically employs multiple spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy provides information about the compound's structure, with characteristic signals for the pyrrolidine ring protons and their coupling patterns offering insights into stereochemistry. Infrared spectroscopy reveals the distinctive nitrile absorption band near 2250 cm⁻¹, confirming the presence of this functional group.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) using chiral stationary phases offers a means to assess the enantiomeric purity of the compound, which is crucial for applications requiring high stereochemical integrity. Gas chromatography, often coupled with mass spectrometry (GC-MS), provides additional analytical capabilities for identity confirmation and purity assessment.
Determination of Optical Activity
As a chiral compound, (R)-Pyrrolidine-3-carbonitrile hydrochloride exhibits optical activity, which can be measured using polarimetry. The specific optical rotation ([α]D) serves as an important parameter for confirming the compound's stereochemical identity and purity. This measurement is particularly important for quality control in pharmaceutical applications where stereochemical integrity directly impacts efficacy.
Future Research Directions
Expanding Synthetic Methodologies
Future research might focus on developing more efficient and environmentally friendly synthetic routes to (R)-Pyrrolidine-3-carbonitrile hydrochloride. Potential approaches could include enzyme-catalyzed transformations, flow chemistry processes, or novel stereoselective catalytic methods to improve yields and stereochemical purity while reducing environmental impact.
Computational Studies
Computational modeling of (R)-Pyrrolidine-3-carbonitrile hydrochloride interactions with biological targets could provide valuable insights into its potential pharmacological properties. Such studies might guide the rational design of new derivatives with enhanced activity or selectivity for specific biological targets.
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